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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296 Get Quote

An In-depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Synthesis, History, and

Applications

Introduction
7-Benzyloxyindole-3-carbaldehyde (CAS No. 92855-65-7) is a pivotal intermediate in the

fields of organic synthesis and medicinal chemistry.[1][2] Structurally, it is an indole derivative

featuring a benzyloxy protecting group at the 7-position and a formyl (aldehyde) group at the 3-

position of the indole ring. This unique arrangement of functional groups makes it a highly

versatile and valuable building block for the synthesis of complex heterocyclic compounds,

particularly those with therapeutic potential.[2][3] Its stability, combined with the distinct

reactivity of its aldehyde and protected hydroxyl groups, provides chemists with a strategic

starting point for creating diverse molecular architectures.[2] This guide provides a

comprehensive overview of its physicochemical properties, historical synthetic context, detailed

reaction protocols, and its significant applications in modern drug discovery and materials

science.

Physicochemical Properties
The compound typically appears as a light yellow to orange or brown crystalline solid.[2][4] Its

key properties are summarized in the table below, providing essential data for laboratory

handling, reaction planning, and characterization.
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Property Value Reference(s)

CAS Number 92855-65-7 [1][2][3][4]

Molecular Formula C₁₆H₁₃NO₂ [2]

Molecular Weight 251.28 g/mol [1][2]

Appearance
Light yellow to orange/brown

solid
[2][4]

Melting Point 152-155 °C [1][5]

Boiling Point ~474.2 °C at 760 mmHg [1][5]

Solubility

Moderately soluble in ethyl

acetate, dichloromethane,

THF; sparingly soluble in

water.

IUPAC Name
7-(phenylmethoxy)-1H-indole-

3-carbaldehyde
[3][6]

Core Synthesis: The Vilsmeier-Haack Reaction
The discovery and development of synthetic routes to indole-3-carbaldehydes are intrinsically

linked to the Vilsmeier-Haack reaction. First reported by Anton Vilsmeier and Albrecht Haack in

1927, this reaction has become the quintessential method for the formylation of electron-rich

aromatic and heteroaromatic compounds.[7] Indoles, being highly electron-rich heterocycles,

are excellent substrates for this transformation.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key

electrophile, known as the Vilsmeier reagent, is a substituted chloroiminium ion. It is generated

in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF),

with an acid chloride like phosphorus oxychloride (POCl₃).[7][8][9]

The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly

selective for electron-rich systems like indoles, phenols, and anilines.[8][9] The substitution

occurs preferentially at the C-3 position of the indole nucleus, which is the most nucleophilic
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site. The initial substitution product is an iminium ion, which is then hydrolyzed during aqueous

workup to yield the final aldehyde.[7]

General Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier Reagent Formation

Electrophilic Aromatic Substitution Hydrolysis

DMF

Vilsmeier Reagent
(Chloroiminium ion)+ POCl₃

POCl₃

7-Benzyloxyindole
(Electron-rich Arene) Iminium Intermediate+ Vilsmeier Reagent 7-Benzyloxyindole-3-carbaldehyde+ H₂O (Workup)

Click to download full resolution via product page

General workflow of the Vilsmeier-Haack Reaction.

The application of this reaction to 7-benzyloxyindole provides a direct and efficient route to 7-
benzyloxyindole-3-carbaldehyde.[10] The benzyl ether at the 7-position is stable under the

reaction conditions, and the formylation proceeds with high regioselectivity at the C-3 position.

Detailed Experimental Protocol: Synthesis from 7-
Benzyloxyindole
This section outlines a standard, field-proven laboratory procedure for the synthesis of 7-
benzyloxyindole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Materials and Reagents:

7-Benzyloxyindole

Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)

Sodium acetate or Sodium carbonate

Ethyl acetate

Deionized water

Ice

Procedure:

Preparation of the Vilsmeier Reagent:

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen

inlet, add anhydrous DMF (e.g., 5-10 equivalents).

Cool the flask to 0-5 °C using an ice bath.

Slowly add phosphorus oxychloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred DMF,

ensuring the internal temperature does not exceed 10 °C.

After the addition is complete, stir the resulting mixture at 0-5 °C for 30-60 minutes. The

solution should become a pale yellow or reddish color, indicating the formation of the

Vilsmeier reagent.[11]

Formylation Reaction:

In a separate flask, dissolve 7-benzyloxyindole (1.0 equivalent) in a minimal amount of

anhydrous DMF.

Cool this solution to 0-5 °C.

Slowly add the pre-formed Vilsmeier reagent from Step 1 to the solution of 7-

benzyloxyindole.

Once the addition is complete, allow the reaction mixture to warm to room temperature

and stir for several hours (typically 2-6 hours). The reaction progress should be monitored
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by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g.,

40-60 °C) may be required.

Work-up and Isolation:

Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture

into a beaker containing crushed ice and water.

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium

carbonate or a solution of sodium acetate until the pH is basic (pH > 8).[8][11] This step

hydrolyzes the iminium intermediate and causes the product to precipitate.

Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized

water to remove inorganic salts.

Purification:

Dry the crude solid product under vacuum.

For higher purity, the product can be recrystallized from a suitable solvent system, such as

ethanol or ethyl acetate/hexanes. Alternatively, purification can be achieved via silica gel

column chromatography.
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Synthesis Workflow for 7-Benzyloxyindole-3-carbaldehyde

Start

1. Prepare Vilsmeier Reagent
(DMF + POCl₃ at 0-5°C)

2. Add Reagent to
7-Benzyloxyindole Solution

3. Stir at Room Temp
(Monitor by TLC)

4. Quench on Ice Water
& Neutralize with Base

5. Filter Precipitated Solid

6. Recrystallize or Column
Chromatography

Pure Product
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Step-by-step experimental workflow for the synthesis.
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Significance and Applications in Research &
Development
7-Benzyloxyindole-3-carbaldehyde is not an end product but a crucial stepping stone for

more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional

groups.

The Aldehyde Group (C-3): This group serves as a versatile chemical handle for a wide array

of transformations, including:

Reductive Amination: To introduce amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and

alkene synthesis.

Oxidation: To form the corresponding carboxylic acid (indole-3-carboxylic acid).

Reduction: To yield the alcohol (indole-3-methanol).

Condensation Reactions: With various nucleophiles to build more complex heterocyclic

systems.

The Benzyloxy Group (C-7): This acts as a robust protecting group for the 7-hydroxyl

functionality. It is stable to a wide range of reaction conditions but can be selectively removed

when needed, typically through catalytic hydrogenolysis (e.g., H₂/Pd-C). This deprotection

unmasks the 7-hydroxyindole, which can then be further functionalized.

This dual functionality has made it a valuable intermediate in the synthesis of bioactive

molecules targeting various diseases. It is frequently employed in programs focused on

developing new therapeutic agents for cancer and neurological disorders.[2][3] Furthermore, its

indole scaffold is useful for creating fluorescent probes for biological imaging and as a

precursor in materials science and the synthesis of dyes.[1][2][3]
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Key Reactive Sites and Synthetic Potential

C-3 Transformations C-7 Transformations

7-Benzyloxyindole-3-carbaldehyde

Aldehyde (-CHO) at C-3 Benzyloxy (-OBn) at C-7

Reductive Amination Wittig Reaction Oxidation Hydrogenolysis (Deprotection)

Further Functionalization

Click to download full resolution via product page

Synthetic utility derived from the compound's functional groups.

Conclusion
7-Benzyloxyindole-3-carbaldehyde represents a classic example of a strategically designed

synthetic intermediate. Its history is tied to the development of fundamental reactions in organic

chemistry, namely the Vilsmeier-Haack reaction, which remains the most reliable and efficient

method for its preparation. The compound's true value lies in its role as a versatile building

block, enabling researchers in drug development and materials science to access a wide range

of complex indole derivatives. A thorough understanding of its synthesis and reactivity is

essential for any scientist working to innovate within these critical fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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